LogP Reduction vs. Unsubstituted Parent Enables Superior Polarity Tuning
The target compound exhibits a computed logP of 1.16 (Fluorochem) to 1.56 (ChemScene) , compared to a logP of 2.93 for the unsubstituted parent 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) . This represents a logP reduction of approximately 1.4–1.8 log units, indicating substantially higher polarity and aqueous solubility potential. The mixed N-ethyl/N-methyl sulfonamide thus occupies a more drug-like lipophilicity space (logP 1–3) compared to the parent compound, which borders on excessive lipophilicity for many screening cascades.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.16 (Fluorochem) to 1.56 (ChemScene) |
| Comparator Or Baseline | 3-Amino-4-chlorobenzenesulfonamide (CAS 29092-34-0): logP 2.93 (BOC Sciences) |
| Quantified Difference | 1.37–1.77 log unit reduction (greater hydrophilicity) |
| Conditions | In silico prediction; different software packages/descriptors used across sources |
Why This Matters
Compounds within the logP 1–3 window are generally preferred for lead-like properties; the parent analog at logP 2.93 risks poor solubility and higher protein binding, making the mixed N-ethyl/N-methyl analog a superior starting point for medicinal chemistry optimization.
